Tetrathiomolybdate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrathiomolybdate is a chemical compound with the formula (NH₄)₂MoS₄. It is an important reagent in the chemistry of molybdenum and has been used as a building block in bioinorganic chemistry. This bright red ammonium salt is known for its ability to lower free copper levels in serum, making it a highly specific anticopper agent. It has been investigated for use in treating neurologic Wilson’s disease and fibrotic disorders .

Vorbereitungsmethoden

Tetrathiomolybdate is typically prepared by treating solutions of molybdate ([MoO₄]²⁻) with hydrogen sulfide in the presence of ammonia. The reaction can be represented as follows:

(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O

This method involves the sulfiding of an aqueous ammoniacal ammonium heptamolybdate .

In industrial settings, the preparation of this compound may involve controlled thermal conversion processes. For example, ammonium this compound can be thermally decomposed to form molybdenum disulfide (MoS₂) through intermediate stages involving molybdenum trisulfide (MoS₃). This process is typically carried out under an inert atmosphere at elevated temperatures .

Analyse Chemischer Reaktionen

Tetrathiomolybdat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Einige bemerkenswerte Reaktionen sind:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelwasserstoff, Ammoniak und verschiedene organische Kationen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Molybdänsulfide und deren Derivate .

Wissenschaftliche Forschungsanwendungen

Tetrathiomolybdat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es hat in klinischen Studien vielversprechende Ergebnisse für die Behandlung der neurologischen Wilson-Krankheit und von fibrotischen Erkrankungen gezeigt.

5. Wirkmechanismus

Der Wirkmechanismus von Tetrathiomolybdat beinhaltet seine Fähigkeit, Kupferionen zu chelieren, wodurch der Gehalt an freiem Kupfer im Körper reduziert wird. Dieser Chelierungsprozess hemmt die Aktivität von kupferabhängigen Enzymen und Proteinen, was zu einer Abnahme der Verfügbarkeit von Kupfer für biologische Prozesse führt .

Tetrathiomolybdat hemmt auch die Fibrose, indem es verfügbares Kupfer bindet und wichtige fibrotische Zytokine hemmt, darunter das sekretierte Protein, das reich an Cystein (SPARC) ist, NF-kappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8 und den Bindegewebswachstumsfaktor (CTGF) . Zusätzlich wurde gezeigt, dass es oxidativen Stress reduziert, indem es die mitochondriale Funktion moduliert und die Produktion von reaktiven Sauerstoffspezies (ROS) verringert .

Wirkmechanismus

The mechanism of action of tetrathiomolybdate involves its ability to chelate copper ions, thereby reducing the levels of free copper in the body. This chelation process inhibits the activity of copper-dependent enzymes and proteins, leading to a decrease in the availability of copper for biological processes .

This compound also inhibits fibrosis by sequestering available copper and inhibiting key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NF-kappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) . Additionally, it has been shown to reduce oxidative stress by modulating mitochondrial function and decreasing the production of reactive oxygen species (ROS) .

Vergleich Mit ähnlichen Verbindungen

Tetrathiomolybdat kann mit anderen Thiometallatverbindungen verglichen werden, wie z. B. Ammoniumtetrathiovanadat und Ammoniumtetrathiotungstat. Diese Verbindungen weisen ähnliche strukturelle Merkmale und chemische Eigenschaften auf, unterscheiden sich aber in ihren Metallzentren (Vanadium, Wolfram und Molybdän, jeweils) .

Ammoniumtetrathiovanadat: Enthält Vanadium als zentrales Metallatom und zeigt ähnliche Thiometallateigenschaften.

Ammoniumtetrathiotungstat: Enthält Wolfram als zentrales Metallatom und wird in ähnlichen Anwendungen wie Tetrathiomolybdat verwendet.

Tetrathiomolybdat ist einzigartig in seiner hohen Spezifität für die Kupferchelierung und seiner Fähigkeit, die Fibrose zu hemmen und oxidativen Stress zu reduzieren, was es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen macht .

Biologische Aktivität

Tetrathiomolybdate (TM) is a copper-chelating agent that has garnered attention for its therapeutic potential beyond its initial use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. Recent research has highlighted TM's biological activity, particularly its anti-cancer and anti-inflammatory properties. This article explores the mechanisms of action, clinical findings, and potential applications of TM in various medical contexts.

1. Copper Chelation and Antiangiogenic Properties

TM functions primarily as a copper chelator, which is crucial in regulating angiogenesis—the formation of new blood vessels from existing ones. Copper is essential for angiogenesis; thus, its depletion via TM can inhibit tumor growth. Studies have demonstrated that TM reduces levels of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby limiting tumor vascularization and growth .

2. Modulation of Immune Response

TM has been shown to influence immune responses in the tumor microenvironment (TME). In a phase II study involving patients with triple-negative breast cancer, TM treatment resulted in decreased collagen cross-linking and increased degradation markers, suggesting an altered TME conducive to immune infiltration . Preclinical studies also reported reduced myeloid-derived suppressor cells and enhanced CD4+ T-cell activity following TM administration .

3. Anti-inflammatory Effects

Research indicates that TM may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, in APP/PS1 transgenic mice models of Alzheimer's disease, TM treatment led to reduced expression of pro-inflammatory cytokines such as TNF-α and iNOS, suggesting its potential role in managing neuroinflammation .

Case Studies and Trials

-

Breast Cancer

A notable phase II clinical trial investigated the efficacy of TM in patients with high-risk triple-negative breast cancer. Results showed promising survival rates and changes in collagen processing within the TME, indicating that TM might enhance immune responses against tumors . -

Ovarian Cancer

In ovarian cancer models, TM was found to sensitize cancer cells to chemotherapy agents like cisplatin by increasing reactive oxygen species (ROS) levels and inhibiting antioxidant mechanisms . This suggests that TM may enhance the effectiveness of existing cancer therapies. -

Neurodegenerative Diseases

Studies have explored TM's role in reducing inflammation associated with neurodegenerative diseases. Its ability to suppress microglial activation indicates potential therapeutic applications for conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

Key on ui mechanism of action |

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). |

|---|---|

CAS-Nummer |

16330-92-0 |

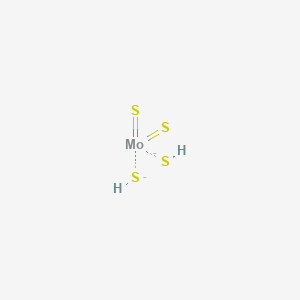

Molekularformel |

H2MoS4-2 |

Molekulargewicht |

226.2 g/mol |

IUPAC-Name |

bis(sulfanylidene)molybdenum;sulfanide |

InChI |

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |

InChI-Schlüssel |

VVRHUOPINLMZBL-UHFFFAOYSA-L |

SMILES |

[SH-].[SH-].S=[Mo]=S |

Kanonische SMILES |

[SH-].[SH-].S=[Mo]=S |

melting_point |

300 °C with decomposition |

Key on ui other cas no. |

16330-92-0 |

Verwandte CAS-Nummern |

18198-15-7 (di-hydrochloride salt) |

Synonyme |

ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.